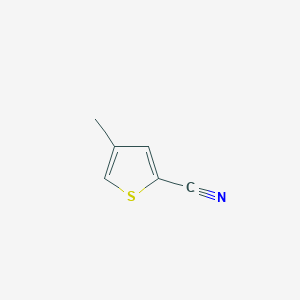

4-Methylthiophene-2-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methylthiophene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NS/c1-5-2-6(3-7)8-4-5/h2,4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQMGQUQOZSZRBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375615 | |

| Record name | 4-methylthiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73305-93-8 | |

| Record name | 4-Methyl-2-thiophenecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73305-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-methylthiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylthiophene-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methylthiophene-2-carbonitrile: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 4-Methylthiophene-2-carbonitrile (CAS No. 73305-93-8), a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. This document delves into its chemical properties, plausible synthetic routes, detailed spectral characterization, and its potential applications in the pharmaceutical industry.

Introduction: The Significance of the Thiophene Scaffold

Thiophene and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a bioisostere of the benzene ring. Its unique electronic properties and ability to engage in various intermolecular interactions make it a valuable component in the design of novel therapeutic agents. The introduction of a methyl group and a cyano group, as in this compound, offers specific steric and electronic features that can be exploited for targeted drug design.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 73305-93-8 | [2][3] |

| Molecular Formula | C₆H₅NS | [2] |

| Molecular Weight | 123.18 g/mol | [2] |

| Appearance | Expected to be a solid or oil | General Knowledge |

| Predicted XlogP | 2.0 | [4] |

| Monoisotopic Mass | 123.01427 Da | [4] |

Synthesis of this compound

Proposed Synthetic Pathway: Sandmeyer Reaction

The Sandmeyer reaction provides a reliable method for the conversion of an aryl amine to an aryl nitrile via a diazonium salt intermediate.[5][6] The proposed synthesis of this compound would start from the readily available 2-amino-4-methylthiophene.

Figure 1: Proposed synthetic workflow for this compound via the Sandmeyer reaction.

Detailed Experimental Protocol (Hypothetical)

This protocol is a well-established procedure for the Sandmeyer reaction and is expected to be effective for the synthesis of the target compound.

Step 1: Diazotization of 2-Amino-4-methylthiophene

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, dissolve 2-amino-4-methylthiophene (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting solution for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Causality: The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt. The use of a slight excess of sodium nitrite ensures the complete conversion of the starting amine.

Step 2: Sandmeyer Cyanation

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in water.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

-

Gently heat the reaction mixture to 50-60 °C and maintain for 1-2 hours, or until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture to room temperature and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Self-Validation: The progress of the reaction can be monitored by the evolution of nitrogen gas. The purity of the final product should be confirmed by TLC, GC-MS, and NMR spectroscopy.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Based on the known spectral data of similar compounds, the following characteristic signals are predicted.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals corresponding to the methyl group and the two aromatic protons on the thiophene ring.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Justification |

| -CH₃ | 2.2 - 2.5 | Singlet | Methyl group attached to an aromatic ring. |

| H-3 | 7.0 - 7.3 | Singlet (or narrow doublet) | Aromatic proton adjacent to the methyl group. |

| H-5 | 7.5 - 7.8 | Singlet (or narrow doublet) | Aromatic proton adjacent to the electron-withdrawing cyano group, expected to be downfield. |

Reference Data: The chemical shifts of protons on the thiophene ring are influenced by the electronic nature of the substituents.[7]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Justification |

| -CH₃ | 15 - 20 | Typical range for a methyl group on an aromatic ring. |

| -C≡N | 115 - 125 | Characteristic chemical shift for a nitrile carbon.[8] |

| C-2 | 110 - 120 | Carbon bearing the cyano group. |

| C-3 | 135 - 145 | Aromatic carbon adjacent to the methyl group. |

| C-4 | 140 - 150 | Quaternary carbon attached to the methyl group. |

| C-5 | 125 - 135 | Aromatic carbon adjacent to the sulfur atom. |

Reference Data: The chemical shifts are predicted based on the known values for substituted thiophenes and the electronic effects of the methyl and cyano groups.[9]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| -C≡N (Nitrile) | 2220 - 2240 | Strong, sharp |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 3000 | Medium |

| C=C (Aromatic) | 1500 - 1600 | Medium to weak |

Reference Data: The nitrile stretch is a particularly diagnostic peak in the IR spectrum.[10]

Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

| Ion | Predicted m/z |

| [M]⁺ | 123.01 |

| [M+H]⁺ | 124.02 |

| [M+Na]⁺ | 146.00 |

Reference Data: Predicted m/z values are based on the molecular formula and isotopic abundances.[4]

Reactivity and Potential Transformations

The chemical reactivity of this compound is dictated by the interplay of the electron-rich thiophene ring and the electron-withdrawing nitrile group.

Figure 2: Key potential chemical transformations of this compound.

-

Hydrolysis of the Nitrile: The cyano group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 4-methylthiophene-2-carboxylic acid. This transformation opens up a wide range of further derivatization possibilities through amide or ester formation.

-

Reduction of the Nitrile: The nitrile group can be reduced to a primary amine, (4-methylthiophen-2-yl)methanamine, using reducing agents such as lithium aluminum hydride or catalytic hydrogenation. This provides a route to introduce a flexible aminomethyl linker.

-

Electrophilic Aromatic Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration. The directing effects of the methyl and cyano groups will influence the position of substitution, likely favoring the 5-position.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. The nitrile group can serve as a key functional handle for diversification, allowing for the exploration of a wide chemical space. Thiophene-containing compounds have demonstrated a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[11] The specific substitution pattern of this compound can be utilized to fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds.

Conclusion

This compound is a versatile and valuable building block in organic synthesis and medicinal chemistry. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic route, and a thorough analysis of its expected spectroscopic characteristics. The potential for diverse chemical transformations makes this compound an attractive starting point for the development of novel therapeutic agents. As the demand for new and effective drugs continues to grow, the importance of such well-characterized and versatile intermediates will only increase.

References

- (Reference to a general organic chemistry textbook discussing the Sandmeyer reaction)

- (Reference to a spectroscopy textbook or database for characteristic NMR and IR values)

- Chatterjee, A., & Bhattacharya, S. (Year). The Sandmeyer Reaction.

- (A recent review article on the medicinal chemistry of thiophenes).[11]

- (A publication detailing a Sandmeyer reaction on a similar heterocyclic system).[6]

- (A reliable source for 13C NMR data, such as the SDBS database or a relevant public

- (A general organic chemistry text discussing the reactivity of nitriles and thiophenes)

- (A source for 1H NMR data of thiophene deriv

- (A source discussing the applic

- PubChem. This compound.

- Oakwood Chemical. 4-Methyl-thiophene-2-carbonitrile.

- (A review article on the prevalence of heterocyclic compounds in FDA-approved drugs).[1]

- (A relevant patent mentioning the synthesis or use of rel

- (A publication with IR spectra of nitrile-containing arom

- Oregon State University. 13C NMR Chemical Shifts.

- Michigan State University. Infrared Spectroscopy.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scbt.com [scbt.com]

- 3. biomall.in [biomall.in]

- 4. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]

- 5. prepchem.com [prepchem.com]

- 6. US4847386A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]

- 7. hmdb.ca [hmdb.ca]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 11. 2-Amino-4-methylthiophene-3-carbonitrile [myskinrecipes.com]

4-Methylthiophene-2-carbonitrile molecular weight and formula

An In-Depth Technical Guide to 4-Methylthiophene-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its thiophene core is a privileged scaffold found in numerous FDA-approved drugs, offering unique physicochemical properties that can enhance drug-receptor interactions and metabolic stability. The presence of a chemically versatile nitrile group at the 2-position, combined with a methyl group at the 4-position, provides a valuable platform for the synthesis of complex molecular architectures. This guide offers a comprehensive overview of this compound, detailing its core molecular properties, plausible and robust synthetic routes, characteristic spectroscopic data, key reactivity, and established applications as a synthetic intermediate in drug discovery.

Core Molecular Profile

This compound (CAS No: 73305-93-8) is an aromatic nitrile built upon a thiophene ring. The thiophene moiety is a bioisostere of the benzene ring, often incorporated into drug candidates to modulate lipophilicity and metabolic pathways.[1] The nitrile group serves as a key functional handle, capable of being transformed into amines, amides, carboxylic acids, or tetrazoles, making it a cornerstone for generating molecular diversity in drug discovery programs.

| Property | Data | Source(s) |

| Molecular Formula | C₆H₅NS | [2] |

| Molecular Weight | 123.18 g/mol | [2] |

| CAS Number | 73305-93-8 | [3] |

| Canonical SMILES | CC1=CSC(=C1)C#N | [4] |

| InChIKey | KQMGQUQOZSZRBI-UHFFFAOYSA-N | [4] |

| Predicted XlogP | 2.0 | [4] |

| Appearance | Not widely reported; expected to be a liquid or low-melting solid |

Synthesis and Manufacturing

While numerous methods exist for the synthesis of thiophenes and the introduction of nitrile groups, a direct, peer-reviewed protocol for this compound is not prominently available. However, based on established and reliable organic transformations, a robust two-step synthesis can be designed starting from the commercially available 4-methylthiophene-2-carboxaldehyde. This pathway involves the formation of an aldoxime followed by its dehydration.

Synthetic Workflow Overview

The conversion of an aldehyde to a nitrile is a classic and high-yielding transformation. The causality is straightforward: the aldehyde is first converted to an oxime, which possesses a hydroxyl group that can be eliminated as water using a dehydrating agent, resulting in the formation of the carbon-nitrogen triple bond.

Caption: Synthetic workflow from aldehyde to nitrile.

Detailed Experimental Protocol (Prophetic)

This protocol is a self-validating system based on well-established chemical principles for converting aromatic aldehydes to nitriles.

Step 1: Synthesis of 4-Methylthiophene-2-aldoxime

-

Reagents & Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methylthiophene-2-carboxaldehyde (1.0 eq), ethanol (5 mL per gram of aldehyde), and hydroxylamine hydrochloride (1.2 eq).

-

Reaction: Slowly add a base such as pyridine (2.0 eq) or aqueous sodium hydroxide to neutralize the HCl salt and free the hydroxylamine. The choice of base is critical; pyridine can act as both a base and a solvent, while NaOH requires an aqueous/alcoholic medium. Stir the mixture at room temperature for 1-2 hours or gently heat to 50-60 °C to drive the reaction to completion, monitoring by Thin Layer Chromatography (TLC).

-

Workup & Isolation: Once the starting aldehyde is consumed, cool the reaction mixture and pour it into cold water. The oxime product, being less polar than hydroxylamine but often a solid, may precipitate. Collect the solid by vacuum filtration. If it oils out, extract the aqueous mixture with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude oxime. This product is often of sufficient purity for the next step.

Step 2: Dehydration to this compound

-

Reagents & Setup: In a fume hood, equip a round-bottom flask with a stirrer, reflux condenser, and a gas trap (e.g., a bubbler connected to a bleach solution) if using thionyl chloride. Dissolve the crude 4-methylthiophene-2-aldoxime (1.0 eq) in a suitable anhydrous solvent like dichloromethane (DCM) or toluene.

-

Reaction: Cool the solution in an ice bath. Slowly add the dehydrating agent.

-

Rationale for Choice: Thionyl chloride (SOCl₂) is highly effective as it produces gaseous byproducts (SO₂ and HCl) that are easily removed. Acetic anhydride (Ac₂O) is another common choice, often requiring heating. The choice dictates the reaction conditions and workup procedure.

-

-

Execution (using SOCl₂): Add thionyl chloride (1.1 eq) dropwise, maintaining the temperature below 10 °C. After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Workup & Purification: Carefully quench the reaction by pouring it over ice water. Separate the organic layer, wash with saturated sodium bicarbonate solution to neutralize excess acid, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure this compound.

Spectroscopic and Physicochemical Properties

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Predicted): The proton spectrum is expected to be simple and highly informative.

-

Thiophene Protons (H3, H5): Two singlets are expected in the aromatic region (~7.0-7.8 ppm). The proton at the 5-position will likely appear slightly downfield from the proton at the 3-position due to the electronic effects of the adjacent sulfur and nitrile group.

-

Methyl Protons (-CH₃): A sharp singlet is expected around 2.2-2.4 ppm.

-

-

¹³C NMR (Predicted):

-

Nitrile Carbon (-C≡N): A characteristic peak in the range of 115-120 ppm.[9][10]

-

Thiophene Ring Carbons: Four distinct signals are expected in the aromatic region (~120-150 ppm). The carbon attached to the nitrile (C2) and the carbon attached to the methyl group (C4) will be quaternary and thus show weaker signals. The carbon bearing the nitrile (C2) is expected to be the most downfield of the ring carbons.

-

3.2. Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence of the nitrile functional group.

-

C≡N Stretch: A strong, sharp absorption band is expected in the range of 2220-2240 cm⁻¹. This is a highly diagnostic peak for nitriles.[9]

-

C-H Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.

-

C=C Stretches: Thiophene ring stretching vibrations typically appear in the 1400-1550 cm⁻¹ region.[6]

Reactivity and Applications in Drug Development

The synthetic utility of this compound is rooted in the reactivity of both the thiophene ring and the nitrile functional group.

Key Reactions of the Nitrile Group

The nitrile group is a versatile precursor to other key functional groups essential for building pharmacologically active molecules.

Caption: Key transformations of the nitrile group.

-

Reduction to Amines: The nitrile can be reduced to a primary amine (4-methylthiophen-2-yl)methanamine. This transformation introduces a basic center, crucial for forming salts or interacting with biological targets.

-

Hydrolysis to Carboxylic Acids: Acid- or base-catalyzed hydrolysis converts the nitrile to 4-methylthiophene-2-carboxylic acid, a common pharmacophore.

-

Conversion to Tetrazoles: Reaction with sodium azide allows for the synthesis of 5-(4-methylthiophen-2-yl)tetrazole. The tetrazole ring is a well-known bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties.

Case Study: Intermediate in Atypical Antipsychotic Synthesis

Thiophene carbonitriles are valuable intermediates in the synthesis of major pharmaceuticals. A prominent example is the synthesis of Olanzapine, an atypical antipsychotic. A key intermediate in one of its synthetic routes is 2-(2-nitroanilino)-5-methylthiophene-3-carbonitrile .[11] This molecule, an isomer of the title compound with additional functionality, undergoes reduction and cyclization to form the core thieno[2,3-b][12][13]benzodiazepine structure of Olanzapine. This highlights the industrial relevance of the thiophene carbonitrile scaffold in constructing complex, polycyclic drug molecules.

Applications in Materials Science

Beyond pharmaceuticals, thiophene derivatives are fundamental to the field of organic electronics. The electron-withdrawing nature of the nitrile group can be used to tune the electronic properties of thiophene-based polymers and small molecules for applications in organic field-effect transistors (OFETs) and sensors.[14]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from analogous compounds like thiophene-2-carbonitrile and other substituted thiophenes allow for a reliable hazard assessment.[13][15][16][17]

-

Primary Hazards: The compound should be presumed to be harmful if swallowed, inhaled, or in contact with skin .[13] Nitriles can be toxic, and thiophene derivatives can cause irritation. It is also expected to cause serious eye irritation.[13][15]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.

-

Skin and Body Protection: A laboratory coat is required. Handle in a well-ventilated area, preferably in a chemical fume hood.

-

-

Handling and Storage:

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly closed.

-

Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.

-

Conclusion

This compound represents a strategically important building block for chemical synthesis. Its value is derived from the proven track record of the thiophene scaffold in successful drug molecules and the synthetic flexibility of the nitrile functional group. For medicinal chemists and drug development professionals, it offers a reliable starting point for accessing novel amines, carboxylic acids, and tetrazoles appended to a privileged heterocyclic core. Understanding its synthesis, reactivity, and handling is key to unlocking its full potential in the creation of next-generation therapeutics and advanced materials.

References

- University of Colorado, Boulder. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring.

- SynArchive. (n.d.). Sandmeyer Reaction.

- MySkinRecipes. (n.d.). 2-Amino-4-methylthiophene-3-carbonitrile.

- PrepChem.com. (2023). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate.

- Raghav, M., et al. (2016). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 8(2), 129-135.

- Thermo Fisher Scientific. (2025, December 19). Safety Data Sheet: 2-Thiophenecarbonitrile.

- PubChem. (n.d.). This compound.

- Khan, K. M., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(12), 14599–14617. [Link]

- Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 1-14. [Link]

- SmithKline Beckman Corporation. (1989). US Patent 4,847,386A: Process for preparing thiophene derivatives.

- Guchhait, G., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

- King, W. J., & Nord, F. F. (1948). Preparation of thiophene-2-aldehyde and some substituted thiophene aldehydes. The Journal of Organic Chemistry, 13(5), 635-640. [Link]

- ResearchGate. (n.d.). 13C NMR spectra of synthesized model compound 4f.

- ResearchGate. (n.d.). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide.

- Wockhardt Limited. (2004). Patent EP1437351A1: 10h-thieno[2,3-B][12][13] benzodiazepine.

- ResearchGate. (n.d.). Synthesis of thiophene aldehydes with K2S via the cleavage of C−C bonds.

- Sone, T., & Abe, Y. (1973). The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of the University of Osaka Prefecture. Series A, Engineering and natural sciences, 22(1), 93-105.

- SpectraBase. (n.d.). 2-(METHYLTHIO)-4-THIOXO-1-THIA-5-AZASPIRO[5.5]UNDEC-2-ENE-3-CARBONITRILE.

- BenchChem. (2025). Tetrahydrothiophene-2-carbonitrile: A Technical Review.

- Iaroshenko, V. O., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(47), 31754–31766. [Link]

- Iaroshenko, V. O., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis... PubMed Central.

- Page, T. F., et al. (1968). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society, 90(26), 7141–7144. [Link]

- Reich, H. J. (n.d.). NMR Spectroscopy: 13C NMR Chemical Shifts. University of Wisconsin.

- NIST. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. NIST Chemistry WebBook.

- LibreTexts Chemistry. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University.

Sources

- 1. Thiophene synthesis [organic-chemistry.org]

- 2. scbt.com [scbt.com]

- 3. biomall.in [biomall.in]

- 4. PubChemLite - this compound (C6H5NS) [pubchemlite.lcsb.uni.lu]

- 5. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 7. pubs.acs.org [pubs.acs.org]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. biosynth.com [biosynth.com]

- 14. chemshuttle.com [chemshuttle.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. downloads.ossila.com [downloads.ossila.com]

- 17. fishersci.com [fishersci.com]

The Thiophene Scaffold: A Privileged Core for Modulating Biological Activity

An In-Depth Technical Guide for Researchers

Introduction: The Versatility of the Thiophene Ring

In the landscape of medicinal chemistry, the search for "privileged structures"—molecular scaffolds capable of binding to multiple biological targets—is a cornerstone of modern drug discovery. The thiophene ring, a five-membered aromatic heterocycle containing a single sulfur atom, has unequivocally earned this designation.[1][2][3] Its structural and electronic properties, which are in some ways analogous to a benzene ring, allow it to serve as a versatile pharmacophore in a vast array of therapeutic areas.[1] Thiophene derivatives are found in numerous approved drugs, demonstrating their clinical significance in treating conditions ranging from cancer and inflammation to microbial infections and neurodegenerative disorders.[3][4][5]

The utility of the thiophene nucleus stems from several key physicochemical characteristics. Its aromaticity, planarity, and lipophilicity facilitate interactions with biological macromolecules and allow for passage across cellular membranes. Furthermore, the sulfur atom can engage in hydrogen bonding and other non-covalent interactions, while the carbon atoms of the ring provide multiple sites for synthetic modification. This structural malleability allows medicinal chemists to fine-tune the steric and electronic properties of thiophene derivatives to optimize potency, selectivity, and pharmacokinetic profiles for specific biological targets.[1][6]

This technical guide provides an in-depth exploration of the major biological activities associated with thiophene derivatives. We will delve into the key mechanisms of action, present field-proven experimental protocols for their evaluation, and offer insights into the structure-activity relationships that govern their therapeutic potential.

Antimicrobial Activity: Disrupting Microbial Defenses

The emergence of multidrug-resistant (MDR) pathogens represents a critical global health threat, necessitating the discovery of novel antimicrobial agents. Thiophene derivatives have shown considerable promise in this arena, exhibiting activity against a wide spectrum of bacteria and fungi.[7][8][9]

Core Mechanisms of Antimicrobial Action

The antimicrobial efficacy of thiophene compounds is often multifactorial, targeting essential microbial structures and pathways.

-

Membrane Disruption: A primary mechanism involves the disruption of the bacterial cell membrane's integrity. Certain thiophene derivatives increase membrane permeability, leading to the leakage of essential intracellular components and ultimately causing cell death.[7] This bactericidal effect has been demonstrated against challenging Gram-negative bacteria like colistin-resistant Acinetobacter baumannii and Escherichia coli.[7]

-

Enzyme Inhibition: Thiophene-based molecules can act as inhibitors of crucial bacterial enzymes. For instance, molecular docking studies have suggested that some derivatives bind to and inhibit D-alanine ligase, an essential enzyme in the biosynthesis of the bacterial cell wall peptidoglycan.[10]

-

Targeting Outer Membrane Proteins (OMPs): In Gram-negative bacteria, the outer membrane presents a formidable barrier. Thiophene derivatives have been shown to have a strong binding affinity for OMPs such as CarO1 and Omp33 in A. baumannii and OmpW and OmpC in E. coli.[7] Interfering with these proteins can disrupt nutrient transport and compromise the structural integrity of the cell envelope.

-

Inhibition of Adherence: By altering the bacterial surface, some thiophene compounds can reduce the adherence of bacteria to host cells, a critical first step in the infection process.[7]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol describes a standardized method for quantifying the in vitro antimicrobial activity of a thiophene derivative.[10][11][12] Its trustworthiness is established through the use of positive and negative controls and adherence to established guidelines (e.g., CLSI, EUCAST).

Objective: To determine the lowest concentration of a thiophene derivative that visibly inhibits the growth of a target microorganism.

Methodology:

-

Inoculum Preparation:

-

From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of the test microorganism.

-

Suspend the colonies in sterile saline or broth (e.g., Mueller-Hinton Broth, MHB) to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this standardized suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Compound Preparation and Serial Dilution:

-

Prepare a stock solution of the thiophene derivative in a suitable solvent (e.g., DMSO).

-

In a sterile 96-well microtiter plate, add 100 µL of sterile MHB to wells 2 through 12.

-

Add 200 µL of the test compound at twice the desired highest final concentration to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (no compound). Well 12 can serve as a sterility control (no compound, no inoculum).

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well is 200 µL, and the final CFU/mL is ~5 x 10⁵.

-

Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

-

Result Interpretation:

-

Following incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

-

The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

-

Diagram: Workflow for MIC Determination This diagram illustrates the key steps in the Broth Microdilution protocol.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Anti-inflammatory Activity: Quenching the Inflammatory Cascade

Chronic inflammation is a driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[13][14] Non-steroidal anti-inflammatory drugs (NSAIDs) are a mainstay of treatment, and many thiophene derivatives function through similar mechanisms, often with improved safety profiles.[13][14][15] Marketed drugs like Tinoridine and Tiaprofenic acid contain a thiophene core and are known for their anti-inflammatory properties.[15][16]

Core Mechanisms of Anti-inflammatory Action

Thiophene derivatives primarily exert their anti-inflammatory effects by inhibiting key enzymes in the arachidonic acid cascade and modulating cytokine expression.

-

Cyclooxygenase (COX) Inhibition: The most well-characterized mechanism is the inhibition of COX-1 and COX-2 enzymes.[13][15] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are potent mediators of pain, fever, and inflammation. By blocking this conversion, thiophene derivatives reduce the cardinal signs of inflammation. The relative selectivity for COX-2 over COX-1 is a key goal in drug design to minimize gastrointestinal side effects.[14]

-

Lipoxygenase (LOX) Inhibition: In addition to COX, some thiophene compounds also inhibit 5-lipoxygenase (5-LOX), the enzyme that converts arachidonic acid into leukotrienes.[13][15] Leukotrienes are powerful chemoattractants for immune cells and contribute to bronchoconstriction and increased vascular permeability. Dual COX/LOX inhibitors can offer a broader spectrum of anti-inflammatory activity.

-

Modulation of Pro-inflammatory Cytokines: Chronic inflammatory states are characterized by the overexpression of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6. Thiophene derivatives have been shown to reduce the gene expression of these pro-inflammatory mediators, thereby dampening the overall immune response.[15]

Diagram: Thiophene Inhibition of the Arachidonic Acid Cascade This pathway shows how thiophene derivatives block inflammatory mediator production.

Caption: Inhibition of COX and LOX enzymes by thiophene derivatives.

Experimental Protocol: In Vitro Chromogenic COX Inhibition Assay

This protocol provides a reliable method to screen thiophene derivatives for their ability to inhibit COX-1 and COX-2 enzymes, a cornerstone for evaluating anti-inflammatory potential.[17]

Objective: To quantify the dose-dependent inhibition of purified COX-1 and COX-2 enzymes by a test compound.

Methodology:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Reconstitute purified human recombinant COX-1 and COX-2 enzymes according to the manufacturer's instructions.

-

Prepare a solution of heme cofactor in the assay buffer.

-

Prepare a solution of the colorimetric substrate, such as N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD).

-

Prepare a solution of the substrate, arachidonic acid.

-

Prepare serial dilutions of the thiophene test compound and a reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).

-

-

Assay Procedure (96-Well Plate Format):

-

To each well, add:

-

80 µL of assay buffer.

-

10 µL of heme.

-

10 µL of the COX-1 or COX-2 enzyme solution.

-

10 µL of the test compound dilution (or vehicle control).

-

-

Incubate the plate for 15 minutes at 25°C to allow the inhibitor to bind to the enzyme.

-

To initiate the reaction, add 20 µL of a solution containing both arachidonic acid and TMPD.

-

-

Data Acquisition:

-

Immediately measure the absorbance at 590 nm using a plate reader in kinetic mode, taking readings every minute for 10 minutes.

-

The rate of change in absorbance is proportional to the COX peroxidase activity.

-

-

Data Analysis:

-

Calculate the initial velocity (V₀) for each reaction from the linear portion of the kinetic curve.

-

Determine the percentage of inhibition for each compound concentration relative to the vehicle control: % Inhibition = [1 - (V₀_inhibitor / V₀_vehicle)] x 100

-

Plot the % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

-

Anticancer Activity: Targeting Malignant Processes

The chemical versatility of the thiophene scaffold has made it a valuable platform for the development of novel anticancer agents.[2][18] These derivatives can interfere with multiple hallmarks of cancer, including uncontrolled proliferation, survival, and metastasis.

Core Mechanisms of Anticancer Action

Thiophene derivatives employ a range of strategies to combat cancer cells, often exhibiting multi-targeting capabilities.[19]

-

Tubulin Polymerization Inhibition: Several thiophene compounds act as microtubule-destabilizing agents.[2][19] They bind to β-tubulin, preventing its polymerization into microtubules. This disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

-

Kinase Inhibition: Dysregulation of protein kinases is a common feature of many cancers. Thiophene derivatives have been developed as inhibitors of key kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis.[19]

-

Topoisomerase Inhibition: These enzymes are essential for managing DNA topology during replication and transcription. Thiophene-based compounds can inhibit topoisomerases, leading to DNA strand breaks and the induction of apoptosis.[2]

-

Induction of Apoptosis via ROS: Some derivatives can increase the intracellular levels of reactive oxygen species (ROS).[2][20] While normal cells can manage a certain level of oxidative stress, cancer cells are often more vulnerable. Excessive ROS can damage mitochondria, leading to the release of pro-apoptotic factors and triggering programmed cell death.[20]

-

Wnt/β-catenin Pathway Inhibition: This signaling pathway is often hyperactivated in gastrointestinal cancers. Specific thiophene derivatives have been shown to inhibit this pathway, suppressing tumor cell proliferation.[19]

Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a robust, colorimetric method widely used to assess the cytotoxic potential of novel compounds against cancer cell lines in vitro.[21][22] It measures the metabolic activity of cells, which serves as a proxy for cell viability.

Objective: To determine the concentration of a thiophene derivative that reduces the viability of a cancer cell line by 50% (IC₅₀).

Methodology:

-

Cell Seeding:

-

Harvest cancer cells (e.g., HeLa, MCF-7, HCT-116) that are in the logarithmic growth phase.

-

Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of the thiophene derivative in culture medium.

-

Remove the old medium from the wells and add 100 µL of medium containing the test compound at various concentrations. Include wells for vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for an additional 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 20 µL of the MTT stock solution to each well.

-

Incubate the plate for 3-4 hours at 37°C. During this time, mitochondrial reductases in viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium from each well.

-

Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control: % Viability = (Abs_treated / Abs_control) x 100

-

Plot the % Viability versus the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.

-

Activity in Neurodegenerative Disorders: A Neuroprotective Role

Neurodegenerative disorders like Alzheimer's and Parkinson's disease are characterized by the progressive loss of neurons.[6][23] The ability of small molecules to cross the blood-brain barrier (BBB) is a major challenge in developing treatments. Thiophene derivatives, due to their favorable physicochemical properties, have emerged as promising scaffolds for creating CNS-active agents.[23]

Core Mechanisms of Neuroprotective Action

Thiophene derivatives can combat neurodegeneration through a multi-pronged approach, addressing several pathological features of these diseases.[23][24]

-

Modulation of Protein Aggregation: The aggregation of proteins such as amyloid-β (Aβ), tau, and α-synuclein is a key pathological hallmark.[23][24] Specific thiophene-based ligands have been designed to bind to these aggregates, and some can even inhibit their formation, potentially halting disease progression.[6][25]

-

Acetylcholinesterase (AChE) Inhibition: In Alzheimer's disease, there is a deficit of the neurotransmitter acetylcholine. Inhibiting AChE, the enzyme that degrades acetylcholine, is a validated therapeutic strategy. Many thiophene derivatives have been synthesized and shown to be potent AChE inhibitors.[6][26]

-

Alleviation of Oxidative Stress: Oxidative stress and neuroinflammation are major contributors to neuronal damage.[6][23] Thiophene derivatives often possess antioxidant properties, enabling them to scavenge free radicals and reduce oxidative damage in the brain.[23]

Summary of Thiophene Derivatives and Their Biological Activities

The following table summarizes quantitative data for select thiophene derivatives across different biological activities, illustrating the potency that can be achieved with this scaffold.

| Derivative Class/Compound | Biological Activity | Target/Assay | Reported Potency (MIC or IC₅₀) | Reference |

| Thiophene Derivatives 4, 5, 8 | Antibacterial | A. baumannii (Col-R) | MIC₅₀: 16-32 mg/L | [7] |

| Spiro-indoline-oxadiazole 17 | Antibacterial | C. difficile | MIC: 2-4 µg/mL | [10][27] |

| Thiophene Carboxamide (IIId) | Acetylcholinesterase Inhibition | Ellman's Method | 60% inhibition (vs. 40% for Donepezil) | [26] |

| Tetrasubstituted Thiophene 4c | Anti-inflammatory | Carrageenan-induced paw edema | 77% protection at 20 mg/kg | [14] |

| Fused Thiophene 480 | Anticancer | HeLa Cells (MTT Assay) | IC₅₀: 12.61 µg/mL | [20][28] |

| Thiophene Derivative 1312 | Anticancer | SGC-7901 Cells | IC₅₀: 340 nM | [19] |

Conclusion

The thiophene nucleus is a remarkably versatile and privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of potent biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects. The ability to readily modify the core structure allows for the systematic optimization of drug-like properties, leading to compounds that can effectively modulate complex biological pathways. The robust and validated experimental protocols detailed in this guide provide a framework for researchers to reliably assess the potential of novel thiophene derivatives in their own drug discovery programs. As our understanding of disease pathology deepens, the rational design of thiophene-based agents will undoubtedly continue to yield innovative and impactful therapeutic solutions.

References

- Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (n.d.). Frontiers.

- Thiophene-containing compounds with antimicrobial activity. (n.d.). PubMed.

- Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. (n.d.). PubMed.

- Full article: Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. (n.d.). Taylor & Francis Online.

- Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. (n.d.). ResearchGate.

- Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors. (2012). PubMed.

- Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. (2017). Chemistry Central Journal.

- Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. (2022). MDPI.

- Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. (2024). Future Science.

- Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (2016). National Center for Biotechnology Information.

- Synthesis, properties and biological activity of thiophene: A review. (2011). Der Pharma Chemica.

- In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). INNOSC Theranostics and Pharmacological Sciences.

- Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). PubMed.

- A Review on Anticancer Activities of Thiophene and Its Analogs. (n.d.). Bentham Science.

- Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). National Center for Biotechnology Information.

- Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). ResearchGate.

- Basic protocol to assess preclinical anticancer activity. It can be.... (n.d.). ResearchGate.

- Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases. (2023). MDPI.

- Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. (n.d.). Taylor & Francis.

- Biological Activities of Thiophenes. (2022). MDPI Encyclopedia.

- Therapeutic Potential of Thiophene Compounds: A Mini-Review. (2022). PubMed.

- Full article: Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. (n.d.). Taylor & Francis Online.

- A Mini Review on Thiophene-based derivatives as anticancer agents. (n.d.). K.T.H.M. College.

- Full article: Synthesis, anti-inflammatory, analgesic and antioxidant activities of some tetrasubstituted thiophenes. (n.d.). Taylor & Francis Online.

- Thiophene-Based Optical Ligands That Selectively Detect Aβ Pathology in Alzheimer's Disease. (2021). PubMed.

- Synthesis, properties and biological activity of thiophene: A review. (2011). Semantic Scholar.

- Thiophene-Based Compounds. (2021). MDPI Encyclopedia.

- Synthesis, reactions and biological evaluation of some novel thienothiophene derivatives. (2019). European Journal of Chemistry.

- Synthesis, reactions and biological evaluation of some novel thienothiophene derivatives. (2019). ResearchGate.

- Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. (2024). Journal of Medicinal Chemistry.

- Optimized methods for in vitro and in vivo anti-inflammatory assays and its applications in herbal and synthetic drug analysis. (2012). PubMed.

- Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. (2019). ACS Omega.

- IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. (2018). SlideShare.

- Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro. (2024). National Center for Biotechnology Information.

- A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (2015). ResearchGate.

- Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. (2019). National Center for Biotechnology Information.

- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022). MDPI.

- Invivo & Invitro evaluation techniques for Anti- inflammatory and Anti-Ulcer drugs. (n.d.). JETIR.

- In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (2023). MDPI.

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2023). National Center for Biotechnology Information.

- Antimicrobial Susceptibility Test Kits. (n.d.). Creative Diagnostics.

- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.

- Antimicrobial Susceptibility Testing. (n.d.). Apec.org.

- Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. (2022). YouTube.

- Antimicrobial Susceptibility Testing. (2023). National Center for Biotechnology Information.

- Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. (2023). MDPI.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. benthamscience.com [benthamscience.com]

- 3. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 8. Thiophene-containing compounds with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods | MDPI [mdpi.com]

- 12. apec.org [apec.org]

- 13. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. jetir.org [jetir.org]

- 18. kthmcollege.ac.in [kthmcollege.ac.in]

- 19. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 22. youtube.com [youtube.com]

- 23. tandfonline.com [tandfonline.com]

- 24. researchgate.net [researchgate.net]

- 25. Thiophene-Based Optical Ligands That Selectively Detect Aβ Pathology in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. tandfonline.com [tandfonline.com]

- 28. pubs.acs.org [pubs.acs.org]

4-Methylthiophene-2-carbonitrile: A Privileged Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Enduring Legacy of the Thiophene Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of successful drug design. These "privileged scaffolds" possess the inherent ability to interact with a diverse range of biological targets, offering a fertile ground for the development of novel therapeutics.[1] Among these, the thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, holds a distinguished position.[2] Its prevalence in numerous FDA-approved drugs, spanning a wide spectrum of therapeutic areas from oncology and inflammation to cardiovascular and central nervous system (CNS) disorders, underscores its significance.[3] The thiophene moiety's utility stems from its unique combination of physicochemical properties: its aromaticity, ability to engage in various non-covalent interactions, and its role as a bioisosteric replacement for other aromatic systems like benzene.[2]

This guide focuses on a specific, yet underexplored, member of this esteemed family: 4-Methylthiophene-2-carbonitrile . We will delve into its chemical characteristics, propose a robust synthetic strategy, and, most importantly, explore its potential as a core pharmacophore in modern drug discovery. While direct applications of this specific scaffold in clinical candidates are not yet widely documented, this guide will provide a forward-looking perspective on its potential, drawing upon the rich history of thiophene chemistry and pharmacology to illuminate promising avenues for future research and development.

The this compound Scaffold: Physicochemical Properties and Synthetic Rationale

The this compound scaffold presents a unique combination of functional groups that make it an attractive starting point for medicinal chemistry campaigns.

| Property | Value |

| CAS Number | 73305-93-8 |

| Molecular Formula | C₆H₅NS |

| Molecular Weight | 123.18 g/mol |

| Appearance | Commercially available as a solid |

| Key Functional Groups | Thiophene, Nitrile, Methyl |

The nitrile group is a particularly versatile handle for synthetic elaboration. It can serve as a hydrogen bond acceptor, a precursor to amines or carboxylic acids, or participate in various cycloaddition reactions.[4] The methyl group at the 4-position provides a lipophilic anchor and can influence the molecule's overall shape and binding orientation.

Proposed Synthetic Pathway

Step 1: Gewald Synthesis of 2-Amino-4-methylthiophene-3-carbonitrile

The Gewald reaction is a one-pot, multi-component reaction that provides a straightforward entry into highly functionalized 2-aminothiophenes.[5] It involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.

Step 2: Sandmeyer Reaction to Introduce the Nitrile Group

The Sandmeyer reaction is a classic and reliable method for converting an aromatic amino group into a variety of functionalities, including a nitrile group, via a diazonium salt intermediate.[6] This transformation is typically high-yielding and tolerates a range of functional groups.

This compound as a Putative Pharmacophore: Design Strategies and Therapeutic Potential

While the direct application of this compound as a core pharmacophore in clinical candidates is not yet established, its structural features suggest significant potential across several therapeutic areas.

Pharmacophoric Features and Bioisosteric Potential

The this compound scaffold presents a trifecta of desirable pharmacophoric features:

-

Hydrogen Bond Acceptor: The nitrile group is a potent hydrogen bond acceptor, capable of forming crucial interactions with biological targets.

-

Aromatic System: The thiophene ring provides a planar, aromatic system that can participate in π-stacking and other non-covalent interactions within a binding pocket.

-

Lipophilic Moiety: The methyl group at the 4-position introduces a lipophilic character, which can be critical for cell permeability and for occupying hydrophobic pockets in target proteins.

Furthermore, the thiophene ring is a well-known bioisostere of the benzene ring. Substituting a benzene ring with a thiophene ring can modulate a compound's metabolic stability, solubility, and target affinity without drastically altering its overall shape.

Potential Therapeutic Applications

Based on the established biological activities of the broader thiophene class, the this compound scaffold holds promise in several key therapeutic areas:

1. Kinase Inhibition:

Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors are designed to bind to the ATP-binding site, which often contains both hydrophobic regions and hydrogen-bonding opportunities. The this compound scaffold could serve as an excellent starting point for the design of novel kinase inhibitors. The thiophene ring can occupy the adenine region of the ATP-binding site, while the nitrile and methyl groups can be oriented to interact with the hinge region and hydrophobic pockets, respectively.

2. Central Nervous System (CNS) Disorders:

Thiophene-containing compounds have shown promise as agents for treating CNS disorders.[1] The lipophilic nature of the thiophene ring can facilitate crossing the blood-brain barrier. The 2-amino-4-methylthiophene-3-carbonitrile precursor, in particular, has been noted for its potential in developing drugs for neurological disorders.[6] By decorating the this compound core with appropriate functional groups, it may be possible to develop novel agents for conditions such as anxiety, epilepsy, or neurodegenerative diseases.

3. Anti-infective and Anti-cancer Agents:

The thiophene scaffold is present in a variety of anti-infective and anti-cancer drugs.[4] The ability of the this compound core to be readily functionalized allows for the exploration of a wide chemical space to identify compounds with potent activity against microbial or cancer cell targets.

Experimental Protocols

Proposed Synthesis of this compound

Step 1: Synthesis of 2-Amino-4-methylthiophene-3-carbonitrile (Gewald Reaction)

Materials:

-

Propionaldehyde

-

Malononitrile

-

Elemental Sulfur

-

Ethanol

-

Morpholine (or another suitable base like triethylamine)

Procedure:

-

To a stirred solution of propionaldehyde (1 equivalent) and malononitrile (1 equivalent) in ethanol, add elemental sulfur (1.1 equivalents).

-

Add a catalytic amount of morpholine (approximately 0.1 equivalents).

-

Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 2-amino-4-methylthiophene-3-carbonitrile.

Step 2: Synthesis of this compound (Sandmeyer Reaction)

Materials:

-

2-Amino-4-methylthiophene-3-carbonitrile

-

Hydrochloric acid (concentrated)

-

Sodium nitrite (NaNO₂)

-

Copper(I) cyanide (CuCN)

-

Potassium cyanide (KCN)

-

Water

-

Toluene

Procedure:

-

Dissolve 2-amino-4-methylthiophene-3-carbonitrile (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5°C.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water, keeping the temperature below 5°C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (1.2 equivalents) in water and toluene.

-

Slowly add the cold diazonium salt solution to the cyanide solution, allowing the temperature to rise to room temperature.

-

Heat the mixture to 50-60°C and stir for 1-2 hours until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture, separate the organic layer, and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

General Protocol for a Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a compound against a protein kinase, a likely therapeutic target for derivatives of the this compound scaffold.

Materials:

-

Purified protein kinase

-

Kinase substrate (e.g., a peptide or protein)

-

ATP (Adenosine triphosphate)

-

Test compound (e.g., a derivative of this compound)

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in the kinase assay buffer.

-

In a microplate, add the kinase, substrate, and test compound dilutions.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the kinase for a set period (e.g., 30-60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion and Future Directions

The this compound scaffold, while not yet a prominent player in the landscape of clinical drug candidates, represents a reservoir of untapped potential. Its structural simplicity, coupled with the versatile chemistry of the thiophene ring and nitrile group, makes it an attractive starting point for the design of novel bioactive molecules. This guide has provided a comprehensive overview of its physicochemical properties, a rational and experimentally sound synthetic strategy, and a forward-looking perspective on its potential as a pharmacophore in key therapeutic areas such as kinase inhibition and CNS disorders.

The path forward for realizing the full potential of this scaffold lies in systematic exploration. The synthesis of a focused library of derivatives, followed by screening against a diverse panel of biological targets, will be crucial in identifying initial hit compounds. Subsequent lead optimization, guided by structure-activity relationship studies and computational modeling, can then be employed to develop potent and selective drug candidates. As the quest for novel and effective therapeutics continues, the this compound scaffold stands as a promising, yet-to-be-fully-explored territory for medicinal chemists and drug discovery scientists.

References

- Tetrahydrothiophene-2-carbonitrile: A Technical Review of its Synthesis, Properties, and Potential in Drug Discovery - Benchchem. (n.d.).

- 2-Amino-4-methylthiophene-3-carbonitrile - MySkinRecipes. (n.d.).

- Defining the structure-activity relationship for a novel class of allosteric MKP5 inhibitors. (n.d.).

- The Crucial Role of Thiophene Derivatives in Modern Pharmaceuticals. (n.d.).

- CNS stimulants - EP0049604A1 - Google Patents. (n.d.).

- WO2009006066A2 - Process for the preparation of benzimidazol thienylamine compounds and intermediates thereof - Google Patents. (n.d.).

- US4847386A - Process for preparing thiophene derivatives - Google Patents. (n.d.).

- Methyl 3-amino-4-methylthiophene-2-carboxylate synthesis - chemicalbook. (n.d.).

- US20040063694A1 - Compound useful for the treatment of CNS disorders - Google Patents. (n.d.).

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. (n.d.).

- EP0729960A1 - Thiophene compounds and their use as intermediates in the preparation of antianxiety drugs, hypnotics, antiepileptic drugs and nuotropics - Google Patents. (n.d.).

- Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors - PubMed. (2012, June 12).

- Pharmaceutical compounds - European Patent Office - EP 0454436 A1 - Googleapis.com. (n.d.).

Sources

- 1. nbinno.com [nbinno.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. prepchem.com [prepchem.com]

- 5. WO2009006066A2 - Process for the preparation of benzimidazol thienylamine compounds and intermediates thereof - Google Patents [patents.google.com]

- 6. 2-Amino-4-methylthiophene-3-carbonitrile [myskinrecipes.com]

The Thiophene Carbonitrile Core: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development

Abstract

The substituted thiophene carbonitrile scaffold is a cornerstone of modern medicinal chemistry, prized for its versatile reactivity and its presence in numerous blockbuster pharmaceuticals. This technical guide provides an in-depth exploration of the discovery and historical evolution of synthetic routes to this privileged heterocyclic system. We will delve into the seminal methodologies, with a particular focus on the mechanistic underpinnings and practical execution of the Gewald aminothiophene synthesis—the principal gateway to 2-aminothiophene-3-carbonitriles. By examining the causality behind experimental choices and providing detailed, field-proven protocols, this guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. The narrative bridges historical context with contemporary applications, illustrating how the strategic manipulation of the thiophene carbonitrile core has led to the development of significant therapeutic agents.

Introduction: The Rise of a Privileged Scaffold

The story of thiophene begins not with a targeted synthesis, but with a serendipitous discovery. In 1882, Viktor Meyer, while performing a routine colorimetric test for benzene using isatin and sulfuric acid, found that highly purified benzene failed to produce the expected blue indophenin dye.[1] He correctly deduced that the reaction was characteristic of an impurity, which he subsequently isolated from coal tar and named "thiophene"[1]. This discovery unveiled a new class of sulfur-containing heterocycles that would become fundamental to organic chemistry.

Early research focused on understanding the aromatic nature and reactivity of the thiophene ring. However, it was the later introduction of specific functional groups, particularly the carbonitrile (—C≡N) moiety, that unlocked the scaffold's immense potential in medicinal chemistry. The nitrile group is a powerful and versatile functional handle; its linear geometry, metabolic stability, and ability to act as a hydrogen bond acceptor or be transformed into other key functional groups (such as amides, carboxylic acids, and tetrazoles) make it an invaluable tool in drug design[2]. The fusion of the thiophene ring—a bioisostere of the phenyl ring—with the carbonitrile group created a scaffold with a unique combination of physicochemical properties, ripe for exploration in the burgeoning field of drug discovery.

Early Synthetic Endeavors: The Pre-Gewald Era

Prior to the mid-20th century, the synthesis of specifically substituted aminothiophenes, let alone those bearing a carbonitrile group, was often a multi-step and challenging endeavor. One of the notable early methods was reported by Erich Benary in 1910. The Benary synthesis involved the reaction of ethyl 4-chloro-2-cyano-3-oxobutanoate with potassium hydrosulfide. This created a reactive sulfanyl intermediate that underwent intramolecular cyclization to yield ethyl 2-amino-4-hydroxythiophene-3-carboxylate[3].

While pioneering, the Benary method had a very limited scope due to the restricted availability of the required halogenated starting materials[3]. The synthesis of thiophene carbonitriles, in general, relied on routes such as the substitution of brominated thiophenes with cyanide salts or the multi-step construction of the ring from acyclic precursors, often with low yields and poor functional group tolerance[4]. The field lacked a convergent, reliable, and versatile method to access polysubstituted aminothiophene carbonitriles, a critical bottleneck that hindered their widespread investigation.

The Gewald Reaction: A Paradigm Shift in Thiophene Synthesis

The landscape of thiophene chemistry was irrevocably changed in 1961 when Karl Gewald reported a novel, one-pot, three-component reaction for the synthesis of polysubstituted 2-aminothiophenes[3]. This reaction, now universally known as the Gewald aminothiophene synthesis , involves the condensation of a ketone or aldehyde with an α-cyanoester or malononitrile in the presence of elemental sulfur and a base[5][6]. The discovery provided an exceptionally efficient and versatile route to 2-aminothiophene-3-carbonitriles and their corresponding esters, transforming them from synthetic curiosities into readily accessible building blocks.

Mechanistic Rationale and Causality

The elegance of the Gewald reaction lies in its sequential, self-validating cascade of well-established organic transformations. Understanding the mechanism is key to appreciating its robustness and troubleshooting its execution. The process begins with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile[1].

-

Causality: The choice of a basic catalyst (typically a secondary or tertiary amine like morpholine, piperidine, or triethylamine) is critical. The base must be strong enough to deprotonate the α-carbon of the nitrile, generating a nucleophilic carbanion, but not so strong as to promote unwanted side reactions. This carbanion then attacks the electrophilic carbonyl carbon, leading to an intermediate that subsequently dehydrates to form a stable α,β-unsaturated nitrile (a Knoevenagel adduct)[1].

The second phase involves the addition of elemental sulfur. The α,β-unsaturated nitrile intermediate is deprotonated at the α-position to the carbonyl (the original methylene of the ketone), and this new nucleophile attacks the S₈ ring. The resulting thiolate then attacks the β-carbon of the nitrile group in an intramolecular fashion. A final tautomerization and aromatization step yields the stable 2-aminothiophene ring[1].

Below is a diagram illustrating the logical workflow of the Gewald reaction.

Caption: Logical workflow of the Gewald aminothiophene synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiophene-3-carbonitrile

This protocol provides a robust, self-validating method for a model Gewald reaction. The successful formation of the product is confirmed through standard analytical techniques.

Materials:

-

Acetophenone (1.20 g, 10 mmol)

-

Malononitrile (0.66 g, 10 mmol)

-

Elemental Sulfur (0.32 g, 10 mmol)

-

Morpholine (0.87 g, 10 mmol)

-

Ethanol (20 mL)

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetophenone (10 mmol), malononitrile (10 mmol), elemental sulfur (10 mmol), and ethanol (20 mL).

-

Catalyst Addition: With gentle stirring, add morpholine (10 mmol) dropwise to the mixture at room temperature. The addition of the base is the primary control point; a controlled rate prevents an overly exothermic initial condensation.

-

Reaction Execution: Heat the mixture to reflux (approximately 78-80 °C) with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The reaction is typically complete within 2-3 hours.

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.

-

Purification: Collect the solid precipitate by vacuum filtration and wash it with a small amount of cold ethanol to remove unreacted starting materials and soluble impurities.

-